molecular formula C21H14 B1597311 9-Methylbenzo[a]pyrene CAS No. 70644-19-8

9-Methylbenzo[a]pyrene

Cat. No.: B1597311
CAS No.: 70644-19-8
M. Wt: 266.3 g/mol
InChI Key: PPGFLJQLUCRDDM-UHFFFAOYSA-N
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Description

9-Methylbenzo[a]pyrene: is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is a derivative of benzo(a)pyrene, where a methyl group is attached to the ninth position of the benzo(a)pyrene structure. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[a]pyrene typically involves the alkylation of benzo(a)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(a)pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic intermediates and products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Methylbenzo[a]pyrene can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the methyl group or the aromatic rings can be substituted with various functional groups.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the types of metabolic products formed. This structural modification can affect its interaction with biological molecules and its overall toxicity profile .

Properties

IUPAC Name

9-methylbenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-13-5-6-16-12-17-8-7-14-3-2-4-15-9-10-18(19(16)11-13)21(17)20(14)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFLJQLUCRDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220925
Record name Benzo(a)pyrene, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70644-19-8
Record name 9-Methylbenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70644-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene, 9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070644198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methylbenzo[a]pyrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE42ZQ3QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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